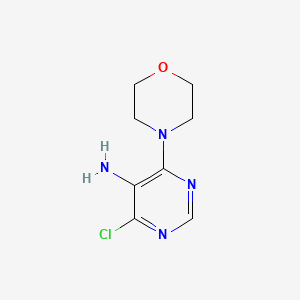

4-Chloro-6-morpholin-4-yl-pyrimidin-5-ylamine

Description

Historical Context and Discovery

The development of 4-Chloro-6-morpholin-4-yl-pyrimidin-5-ylamine emerges from the broader historical trajectory of pyrimidine chemistry, which has evolved significantly since the early twentieth century when pyrimidine derivatives first gained prominence in pharmaceutical research. Pyrimidine derivatives have historically served as foundational structures in drug design due to their ability to form hydrogen bonds and dipole-dipole interactions through their nitrogen atoms, enabling strong interactions with biological targets. The specific compound this compound represents a more recent advancement in this field, developed as part of ongoing efforts to create diversified pyrimidine-based molecules for pharmaceutical and research applications.

The synthetic accessibility of this compound reflects advances in modern heterocyclic chemistry, particularly in the controlled functionalization of pyrimidine rings with various substituents. The incorporation of morpholine functionality into pyrimidine structures represents a strategic approach in medicinal chemistry, as morpholine groups often enhance solubility and bioavailability characteristics of pharmaceutical compounds. Research efforts in pyrimidine chemistry have consistently focused on developing compounds that combine multiple pharmacophoric elements, and this compound exemplifies this approach through its multi-substituted structure.

Contemporary research applications of this compound span multiple areas of chemical investigation, including its role as an intermediate in the synthesis of more complex heterocyclic systems and its utility in structure-activity relationship studies. The compound has gained particular attention in academic and industrial research settings where pyrimidine derivatives are investigated for their potential applications in various therapeutic areas.

Nomenclature and Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds, reflecting the specific positioning of substituents on the pyrimidine ring system. The compound possesses multiple acceptable names within chemical literature, demonstrating the complexity of naming highly substituted heterocyclic structures. The International Union of Pure and Applied Chemistry name is designated as 4-chloro-6-(4-morpholinyl)-5-pyrimidinamine, which systematically describes the substitution pattern on the pyrimidine core.

Alternative nomenclature systems have generated several synonymous names for this compound, including 4-Chloro-6-morpholinopyrimidin-5-amine and 5-Pyrimidinamine, 4-chloro-6-(4-morpholinyl). These variations reflect different approaches to naming the same molecular structure, with some emphasizing the morpholine substituent and others focusing on the amino group positioning. The diversity in naming conventions underscores the importance of using unique chemical identifiers rather than relying solely on systematic names for unambiguous compound identification.

The molecular descriptor systems provide additional identification methods through simplified molecular-input line-entry system notation and International Chemical Identifier strings. The simplified molecular-input line-entry system representation C1COCCN1C2=C(C(=NC=N2)Cl)N and the International Chemical Identifier string InChI=1S/C8H11ClN4O/c9-7-6(10)8(12-5-11-7)13-1-3-14-4-2-13/h5H,1-4,10H2 provide computational methods for structure identification. These standardized representations enable database searches and computational chemistry applications while avoiding ambiguities inherent in systematic naming.

Properties

IUPAC Name |

4-chloro-6-morpholin-4-ylpyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN4O/c9-7-6(10)8(12-5-11-7)13-1-3-14-4-2-13/h5H,1-4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKIARJNCNNZORY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C(=NC=N2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00360131 | |

| Record name | 4-Chloro-6-morpholin-4-yl-pyrimidin-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84762-69-6 | |

| Record name | 4-Chloro-6-(4-morpholinyl)-5-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84762-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-morpholin-4-yl-pyrimidin-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of Chlorinated Pyrimidine Intermediates

4,6-Dichloropyrimidine is a common starting material, synthesized via the condensation of formamidoyl chloride and imidoyl chloride intermediates in the presence of phosgene and hydrochloric acid. This method is cost-effective and scalable, as described in European Patent EP1301489B1.

Alternatively, 4-chloro-6-hydroxypyrimidine can be prepared by reacting 4-chloro-6-methoxypyrimidine with dry hydrogen halide (e.g., HCl) under mild conditions (5–30 °C, 0.1–20 bar), leading to high yields (~99% by HPLC) of the hydroxy derivative, which precipitates out and can be isolated by filtration.

Nucleophilic Substitution with Morpholine

The 6-position chlorine or hydroxyl group is substituted by morpholine through nucleophilic aromatic substitution (SNAr). This is typically performed by reacting 4-chloro-6-chloropyrimidine or 4-chloro-6-hydroxypyrimidine with morpholine under reflux or elevated temperature in polar aprotic solvents such as dimethylformamide (DMF) or ethanol.

For example, 5-amino-4,6-dichloropyrimidine reacts with morpholine in the presence of a base (e.g., potassium carbonate) in DMF at 60 °C overnight to yield 4-chloro-6-morpholin-4-yl-pyrimidin-5-ylamine with high purity and yield.

Amination at the 5-Position

The amino group at the 5-position can be introduced by substitution of a chlorine atom or by direct amination of the pyrimidine ring. In some synthetic routes, 5-amino-4,6-dichloropyrimidine is used as the starting material, where the 5-amino group is already present.

Alternatively, amination can be achieved by reaction of 4-chloro-6-morpholinopyrimidine intermediates with ammonia or amine sources under controlled conditions.

Detailed Preparation Method Example

Summary Table of Preparation Methods

Chemical Reactions Analysis

4-Chloro-6-morpholin-4-yl-pyrimidin-5-ylamine undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.

Cyclization Reactions: The morpholine ring can engage in cyclization reactions, forming more complex ring structures.

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Chloro-6-morpholin-4-yl-pyrimidin-5-ylamine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It serves as a building block in the development of drugs targeting specific enzymes or receptors.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-6-morpholin-4-yl-pyrimidin-5-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and morpholine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position and nature of substituents on the pyrimidine ring critically influence reactivity and biological activity. Key comparisons include:

- 4,6-Dichloro-5-methoxypyrimidine (C₅H₄Cl₂N₂O): Features two chlorine atoms (positions 4 and 6) and a methoxy group (position 5). The methoxy group increases electron density at position 5, altering reactivity in cross-coupling reactions. Crystallographic studies reveal Cl···N intermolecular interactions (3.09–3.10 Å), stabilizing its lattice structure .

- 6-Chloro-2-morpholinopyrimidin-4-amine (CAS 3549-05-1): Morpholine is at position 2 instead of 4.

- 4-Chloro-5-fluoropyrimidin-2-amine (C₄H₄ClFN₃): Substitution of fluorine at position 5 introduces strong electronegativity, which may enhance binding to biological targets via dipole interactions .

Pharmacological Relevance

- Pyrimethamine (C₁₂H₁₃ClN₄O): A commercial antimalarial drug with 2,4-diamino-5-(4-chlorophenyl)-6-ethylpyrimidine structure. The 4-chlorophenyl group enhances lipophilicity, enabling penetration into parasitic cells. In contrast, 4-Chloro-6-morpholin-4-yl-pyrimidin-5-ylamine’s morpholine group may improve aqueous solubility, favoring pharmacokinetics .

Physical and Chemical Properties

| Compound | Molecular Weight | Key Substituents | Melting Point | Solubility |

|---|---|---|---|---|

| This compound | 214.65 g/mol | Cl (C4), morpholine (C6), NH₂ (C5) | Not reported | Moderate in polar solvents |

| 4,6-Dichloro-5-methoxypyrimidine | 195.02 g/mol | Cl (C4, C6), OCH₃ (C5) | 313–315 K | Low (non-polar solvents) |

| 6-Chloro-N,N-diethylpyrimidin-4-amine | 200.68 g/mol | Cl (C6), N(CH₂CH₃)₂ (C4) | Not reported | High in organic solvents |

The morpholine group in the target compound enhances polarity compared to dichloro or diethylamine analogs, improving solubility in aqueous environments .

Biological Activity

4-Chloro-6-morpholin-4-yl-pyrimidin-5-ylamine is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in oncology and other diseases. This article synthesizes current knowledge regarding its biological activity, including synthesis methods, pharmacological effects, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The compound features a pyrimidine core substituted with a chloro group and a morpholine moiety, which are critical for its biological activity. The synthesis typically involves multi-step reactions, including the introduction of the morpholine group and chlorination at the 4-position of the pyrimidine ring.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that pyrimidine derivatives can inhibit various kinases implicated in cancer progression:

| Compound | Target Kinase | IC50 (µM) | Reference |

|---|---|---|---|

| Dasatinib | Src Family Kinases | <1 | |

| MTIP (similar structure) | CRF1 Receptor | 1.3 (ED50) | |

| PD-0332991 | CDK4/6 | 0.011 - 0.015 |

The compound's ability to inhibit kinases suggests it may disrupt signaling pathways critical for tumor growth.

The action mechanism primarily involves the inhibition of kinases such as Chk1 and CDK4/6, which play vital roles in cell cycle regulation and DNA damage response. For example, Chk1 inhibitors have been shown to enhance the effectiveness of chemotherapy by promoting apoptosis in cancer cells.

Case Studies

Several case studies highlight the efficacy of pyrimidine derivatives, including this compound:

- Breast Cancer Models : In vitro studies demonstrated that compounds with similar structures inhibited growth in breast cancer cell lines (MCF-7 and MDA-MB 231), showcasing IC50 values around 20 µM, indicating moderate efficacy against these tumors .

- Preclinical Trials : In animal models, compounds exhibiting structural similarity to this compound showed promising results in reducing tumor size and improving survival rates when used in combination with traditional chemotherapeutics .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Key findings include:

- Chloro Substitution : The presence of a chloro group at the 4-position enhances kinase inhibition.

- Morpholine Moiety : This functional group contributes to increased solubility and bioavailability, facilitating better interaction with target proteins.

Q & A

Q. Table 1: Key Analytical Parameters for this compound

| Technique | Parameters/Results | Reference |

|---|---|---|

| LCMS | m/z [M+H]+: 217 (theoretical: 216.6) | |

| HPLC (SMD-TFA05) | Retention time: 1.03 minutes | |

| ¹H NMR (DMSO-d6) | δ 8.21 (s, 1H, pyrimidine-H) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.